trans-2-(Ethoxycarbonyl)cyclopropanecarboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of cyclopropane derivatives, including trans-2-(Ethoxycarbonyl)cyclopropanecarboxylic acid, has been explored through various methodologies. For instance, a stereoselective synthesis approach starting from β-benzyl N-(tert-butoxycarbonyl)aspartate has been developed to achieve the trans configuration of cyclopropane carboxylic acids with good diastereoselectivity (Meiresonne, Mangelinckx, & Kimpe, 2012). Another study highlights the synthesis of various cyclopropane derivatives using a rhodium-catalyzed cyclopropanation method, offering an effective way to obtain cis-2-fluorocyclopropanecarboxylic acid, which showcases the versatility of cyclopropanation reactions in synthesizing substituted cyclopropane carboxylic acids (Shibue & Fukuda, 2014).
Molecular Structure Analysis
The molecular structure of trans-2-(Ethoxycarbonyl)cyclopropanecarboxylic acid and related compounds has been analyzed through various techniques, including X-ray diffraction. These studies have provided insights into the conformational preferences and structural dynamics of cyclopropane carboxylic acids. For instance, the crystal structures of inclusion compounds with ethanol guests have been determined, shedding light on the molecular geometry and supramolecular organization of cyclopropane carboxylic acids (Csöregh, Gallardo, Weber, Hecker, & Wierig, 1992).
Chemical Reactions and Properties
Cyclopropane carboxylic acids, including trans-2-(Ethoxycarbonyl)cyclopropanecarboxylic acid, participate in a variety of chemical reactions that highlight their reactivity and potential for further functionalization. The reaction of cyclopropane carboxylates with m-CPBA, for instance, has led to the discovery of new degradative processes yielding β-hydroxyacid derivatives, illustrating the reactivity of the cyclopropane ring under oxidative conditions (Piccialli & Graziano, 2001).
Physical Properties Analysis
The physical properties of trans-2-(Ethoxycarbonyl)cyclopropanecarboxylic acid, such as solubility, melting point, and boiling point, are crucial for understanding its behavior in different environments and for its application in various fields. Studies focusing on the substituent effect in ionization have provided valuable data on the pKa values of cyclopropane carboxylic acids, offering insights into their acidity and how it is influenced by structural modifications (Kusuyama, 1979).
Chemical Properties Analysis
The chemical properties of trans-2-(Ethoxycarbonyl)cyclopropanecarboxylic acid, including its reactivity in various chemical reactions, stability, and interaction with different reagents, are fundamental aspects that drive its applications in synthetic chemistry. The exploration of its reactions with nitrous acid, leading to the formation of aryl-substituted isoxazoles, demonstrates the cyclopropane ring's capacity for regioselective insertion reactions, showcasing the compound's versatility in organic synthesis (Kadzhaeva et al., 2009).
Scientific Research Applications
It acts as an effective inhibitor of cytosolic carbonic anhydrase I and II and acetylcholinesterase enzymes, which are significant in treating diseases like Alzheimer's and Parkinson's (Boztaş et al., 2019).
This compound is utilized in the stereoselective synthesis of 2,2,3-trisubstituted cyclopropanecarboxylates, demonstrating its value in organic synthesis (Vo, Eyermann, & Hodge, 1997).
Analogues of this compound, like 1-amino-2-(hydroxymethyl)cyclopropanecarboxylic acid, are used in affinity purification techniques and antibody generation, indicating its significance in biochemical applications (Pirrung, Dunlap, & Trinks, 1989).
Cyclopropane-1,1-dicarboxylic acid and trans-2-phenylcyclopropane-1-carboxylic acid, related compounds, are known to inhibit apple 1-aminocyclopropane-1-carboxylic acid oxidase, a key enzyme in wound healing, highlighting its potential in agricultural and plant biology research (Dourtoglou & Koussissi, 2000).
Trans-2-(Ethoxycarbonyl)cyclopropanecarboxylic acid exhibits a transmitting resonance effect, which is a crucial aspect in understanding its chemical properties and interactions (Kusuyama & Ikeda, 1976).
It's also used in the field of asymmetric synthesis, particularly in the development of chiral diphosphine ligands for asymmetric allylic alkylation, demonstrating its importance in stereoselective synthesis (Okada, Minami, Yamamoto, & Ichikawa, 1992).
Another application is in the synthesis of novel dipeptides, which is significant in the development of new pharmaceutical compounds (Meiresonne, Mangelinckx, & Kimpe, 2012).
properties
IUPAC Name |
(1R,2R)-2-ethoxycarbonylcyclopropane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O4/c1-2-11-7(10)5-3-4(5)6(8)9/h4-5H,2-3H2,1H3,(H,8,9)/t4-,5-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRVQFDJETHFEQY-RFZPGFLSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1C[C@H]1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
trans-2-(Ethoxycarbonyl)cyclopropanecarboxylic acid | |
CAS RN |
31420-66-3 | |
Record name | rac-(1R,2R)-2-(ethoxycarbonyl)cyclopropane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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